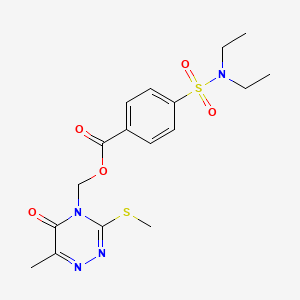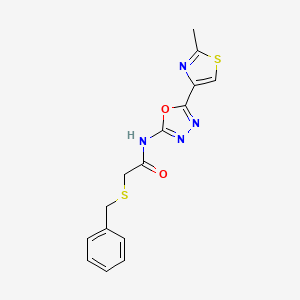
N-(4-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the quinazoline family and has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of N-(4-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth, inflammation, and neurodegenerative diseases. It has also been shown to modulate certain signaling pathways that are involved in these diseases.
Effets Biochimiques Et Physiologiques
N-(4-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. Furthermore, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has various advantages and limitations for lab experiments. It has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases. However, its use in lab experiments is limited due to its moderate yield and purity. Furthermore, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are various future directions for the study of N-(4-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide. One direction is to study its effects on other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to study its mechanism of action in more detail, which can lead to the development of more effective drugs. Furthermore, its use in combination with other drugs can also be studied to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of N-(4-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves the reaction between 4-ethylbenzaldehyde and 2-aminobenzamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions and the product is obtained after purification and recrystallization. The yield of the product is moderate, but the purity can be increased by using different purification techniques.
Applications De Recherche Scientifique
N-(4-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has shown potential applications in various scientific research areas. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various diseases. Furthermore, it has been studied for its neuroprotective effects and has shown potential in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(4-ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-2-12-7-9-13(10-8-12)20-17(21)16-14-5-3-4-6-15(14)18-11-19-16/h7-11H,2-6H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJHCHBLNKGUHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=NC=NC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2761086.png)
![2-methoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2761087.png)

![2-[(2-Chlorobenzyl)amino]benzoic acid](/img/structure/B2761090.png)

![N-(4-methylbenzyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2761092.png)





![6-[2-(Morpholin-4-yl)ethoxy]pyridin-3-amine](/img/structure/B2761102.png)
![2-[[3-Methyl-7-(3-methylbutyl)-2,6-dioxo-8-purinyl]thio]propanoic acid methyl ester](/img/structure/B2761103.png)
